2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine
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Overview
Description
2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, dinitrophenyl group, and oxadiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4,6-dimethylpyridine with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent to form the corresponding ester. This ester is then cyclized with hydrazine hydrate to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dinitrophenyl group allows for strong interactions with protein active sites, while the oxadiazole ring contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Similar in structure but contains an indolinone moiety instead of a pyridine ring.
2-(2-Chloro-3,5-dinitrophenyl)-4-H-3,1-benzoxazin-4-one: Contains a benzoxazinone ring instead of an oxadiazole ring.
Properties
Molecular Formula |
C15H10ClN5O5 |
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Molecular Weight |
375.72 g/mol |
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-(3,5-dinitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10ClN5O5/c1-7-3-8(2)17-13(16)12(7)14-18-15(26-19-14)9-4-10(20(22)23)6-11(5-9)21(24)25/h3-6H,1-2H3 |
InChI Key |
DREOUIABMMSCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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